molecular formula C7H18Cl2N2 B12069121 1-Isobutylazetidin-3-amine dihydrochloride

1-Isobutylazetidin-3-amine dihydrochloride

Cat. No.: B12069121
M. Wt: 201.13 g/mol
InChI Key: CFNBAYBCRSDBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isobutylazetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The dihydrochloride form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutylazetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the isobutyl group and the amine functionality. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a suitable β-amino alcohol, cyclization can be achieved using reagents like thionyl chloride or phosphorus tribromide to form the azetidine ring. Subsequent alkylation with isobutyl halides introduces the isobutyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Purification steps, including crystallization and recrystallization, are employed to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylazetidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the amine to an amide or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso derivatives.

    Reduction: Formation of amides or other reduced nitrogen-containing compounds.

    Substitution: Formation of halogenated azetidines or other substituted derivatives.

Scientific Research Applications

1-Isobutylazetidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-Isobutylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The isobutyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

  • 1-Benzylazetidin-3-amine dihydrochloride
  • 1-Tert-butylazetidin-3-amine dihydrochloride
  • 1-Methylazetidin-3-amine dihydrochloride

Comparison: 1-Isobutylazetidin-3-amine dihydrochloride is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs. For instance, the isobutyl group can enhance lipophilicity, improving membrane permeability and bioavailability in medicinal applications.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

1-(2-methylpropyl)azetidin-3-amine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6(2)3-9-4-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H

InChI Key

CFNBAYBCRSDBQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(C1)N.Cl.Cl

Origin of Product

United States

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